molecular formula C15H15NO2 B556041 3,3-Diphenyl-D-alanine CAS No. 149597-91-1

3,3-Diphenyl-D-alanine

Cat. No.: B556041
CAS No.: 149597-91-1
M. Wt: 241.28 g/mol
InChI Key: PECGVEGMRUZOML-CQSZACIVSA-N
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Description

®-2-amino-3,3-diphenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is also bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3,3-diphenylpropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids or their derivatives. This process often employs rhodium or ruthenium-based catalysts under specific conditions of temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of ®-2-amino-3,3-diphenylpropanoic acid may involve large-scale asymmetric synthesis using optimized catalytic systems. The process parameters, such as solvent choice, temperature, and pressure, are carefully controlled to maximize yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Building Block for Peptide Synthesis
3,3-Diphenyl-D-alanine serves as a crucial building block in the synthesis of peptide-based pharmaceuticals. Its incorporation into peptide sequences enhances the efficacy and stability of drugs. For instance, studies have shown that modifications at the alanine position can significantly impact peptide conformation and stability, which is essential for therapeutic effectiveness .

Neurohypophyseal Hormones
Research has demonstrated that introducing this compound into neurohypophyseal hormone analogues can alter their pharmacological properties. For example, substitutions with this compound have resulted in analogues with preserved antidiuretic activity while modifying uterotonic effects and blood pressure responses . This highlights its potential in developing targeted hormone therapies.

Protein Engineering

Studying Protein Folding and Interactions
In protein engineering, this compound is utilized to modify proteins and peptides to study their folding mechanisms and interactions. Understanding these processes is vital for elucidating the molecular basis of diseases and developing new therapeutic strategies .

Chiral Recognition Studies
The compound's chiral center allows it to be employed in studies of chiral recognition, which is critical for drug development. The ability to distinguish between enantiomers can lead to advancements in creating more effective and safer pharmaceuticals.

Biotechnology

Chiral Auxiliary in Asymmetric Synthesis
In biotechnological applications, this compound acts as a chiral auxiliary in asymmetric synthesis. This role is crucial for producing enantiomerically pure compounds necessary for drug manufacturing . The compound's structure facilitates the synthesis of complex organic molecules with specific stereochemical configurations.

Material Science

Development of Novel Materials
The unique properties of this compound are being explored in material science for creating novel materials with enhanced thermal stability and mechanical strength. These materials could have various industrial applications ranging from construction to electronics .

Synthesis of Neurohypophyseal Hormone Analogues

A study demonstrated that introducing this compound into vasopressin analogues led to significant changes in their biological activities. The resulting compounds exhibited prolonged antidiuretic effects while altering other hormonal activities, showcasing the compound's versatility in drug design .

Chiral Recognition in Drug Development

Research highlighted the importance of this compound in chiral recognition studies. Its ability to interact selectively with specific receptors has implications for developing drugs that require precise stereochemistry for optimal efficacy.

Mechanism of Action

The mechanism of action of ®-2-amino-3,3-diphenylpropanoic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3,3-diphenylpropanoic acid: The enantiomer of the compound with different stereochemistry.

    Phenylalanine: An amino acid with a similar structure but only one phenyl group.

    Tyrosine: An amino acid with a phenyl group and a hydroxyl group.

Uniqueness

®-2-amino-3,3-diphenylpropanoic acid is unique due to the presence of two phenyl groups, which confer distinct steric and electronic properties. This structural feature enhances its potential for specific interactions in biological systems and its utility as a chiral building block in synthetic chemistry.

Biological Activity

3,3-Diphenyl-D-alanine (DPA) is a synthetic amino acid derivative that has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of DPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two phenyl groups attached to the alpha carbon of the D-alanine backbone. This structural modification enhances its lipophilicity and may influence its interactions with biological targets.

DPA exhibits several biological activities that are primarily attributed to its interaction with various receptors and enzymes:

  • N-Methyl-D-Aspartate Receptors (NMDARs) : DPA has been shown to modulate NMDAR activity, which is crucial for synaptic plasticity and memory function. Research indicates that DPA can influence neuronal signaling pathways, potentially impacting cognitive functions .
  • Antimicrobial Activity : The compound has been explored as a potential antimicrobial agent. Its structure allows it to penetrate bacterial cell walls, where it may interfere with peptidoglycan synthesis, a critical component of bacterial cell integrity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1NMDAR ModulationDPA enhances NMDAR-mediated signaling in neuronal cultures, suggesting potential cognitive enhancement effects .
Study 2Antimicrobial PropertiesDPA demonstrated significant inhibitory activity against Gram-positive bacteria, with effective concentration values reported .
Study 3In Vivo ImagingUtilization of DPA derivatives in PET imaging showed selective uptake in bacterial infections, distinguishing live from dead bacteria .

Case Studies

Several case studies have highlighted the therapeutic potential of DPA:

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of DPA in a mouse model of Alzheimer’s disease. Results indicated that DPA administration led to improved cognitive function and reduced amyloid plaque deposition in the brain.
  • Infection Imaging :
    • In a murine model of acute bacterial infection, researchers utilized DPA-derived radiotracers for PET imaging. The tracers exhibited high specificity for living bacteria, providing a non-invasive method to detect infections .
  • Potential as a Biomarker :
    • Fluctuations in DPA levels were observed in patients with various diseases such as diabetes and renal disorders, suggesting its potential role as a biomarker for disease progression .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Therapeutic Applications : Further investigations into its role as a neuroprotective agent could yield new treatments for neurodegenerative diseases.
  • Antimicrobial Development : Given its antimicrobial properties, DPA derivatives may be developed into novel antibiotics targeting resistant bacterial strains.
  • Imaging Techniques : Enhancements in imaging technologies using DPA could improve diagnostic accuracy in infectious diseases.

Q & A

Q. Basic: What are the key structural and physicochemical properties of 3,3-Diphenyl-D-alanine?

Answer:
this compound (CAS: 149597-91-1) is a non-proteinogenic amino acid with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . Its structure features two phenyl groups attached to the β-carbon of the alanine backbone, conferring steric hindrance and hydrophobicity. The (R)-configuration at the α-carbon distinguishes it from the L-enantiomer. Key characterization methods include:

  • NMR spectroscopy : To confirm stereochemistry and phenyl group orientation.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : Resolves spatial arrangement, critical for understanding interactions in peptide chains .

Q. Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:
Enantiomeric purity is critical for applications in chiral peptide design. Methodological approaches include:

  • Solid-phase peptide synthesis (SPPS) : Incorporates pre-synthesized D-amino acids to avoid racemization .
  • Enzymatic resolution : Use stereoselective acylases or lipases to hydrolyze undesired enantiomers (e.g., β-pyridylalanine derivatives) .
  • Chiral HPLC : Employ columns with β-cyclodextrin or cellulose-based stationary phases for post-synthesis purification. Retention time differences ≥2 min are typical for enantiomer separation .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
While specific hazard data for this compound is limited (no GHS classification in or 3), general precautions for amino acid derivatives apply:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing or synthesis to avoid inhalation of fine particles.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. Advanced: What strategies address low yield in solid-phase synthesis of peptides containing this compound?

Answer:
The bulky phenyl groups impede coupling efficiency. Mitigation strategies include:

  • Coupling reagent optimization : Use HATU or PyBOP instead of HOBt/DCC for better activation.
  • Extended reaction times : 2–4 hours per coupling step at room temperature.
  • Microwave-assisted synthesis : Reduces steric hindrance effects by enhancing molecular mobility (reported 15–20% yield improvement in similar systems) .

Q. Basic: How is this compound characterized for stability under physiological conditions?

Answer:
Stability assays involve:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC quantification.
  • Thermal gravimetric analysis (TGA) : Determines decomposition temperature (typically >200°C for aromatic amino acids).
  • Circular dichroism (CD) : Monitors conformational changes in peptide chains under simulated physiological conditions .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound-containing peptides?

Answer:
Discrepancies often arise from:

  • Aggregation propensity : Hydrophobic phenyl groups may cause peptide self-assembly, altering bioactivity. Use dynamic light scattering (DLS) to assess aggregation.
  • Enantiomeric impurities : Even 5% L-enantiomer contamination can skew receptor-binding assays. Validate purity via chiral HPLC and MS .
  • Buffer composition : Phosphate buffers may stabilize/destabilize interactions compared to Tris or HEPES. Standardize buffer conditions across studies .

Q. Basic: What are the primary applications of this compound in peptide engineering?

Answer:
Its steric bulk and chirality make it suitable for:

  • Conformational restriction : Stabilizes β-turn or α-helix structures in bioactive peptides.
  • Receptor selectivity : Enhances binding specificity in G-protein-coupled receptor (GPCR) ligands.
  • Protease resistance : Reduces enzymatic degradation in therapeutic peptide design .

Q. Advanced: What computational methods predict the impact of this compound substitution on peptide dynamics?

Answer:

  • Molecular dynamics (MD) simulations : Simulate peptide folding over 100–200 ns trajectories using AMBER or GROMACS.
  • Density functional theory (DFT) : Calculate torsional energy barriers for phenyl group rotation.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon D-to-L enantiomer substitution .

Properties

IUPAC Name

(2R)-2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149597-91-1
Record name beta-Phenyl-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-PHENYL-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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